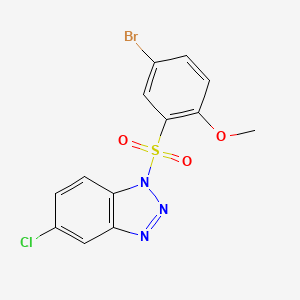
1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole core substituted with bromine, methoxy, and sulfonyl chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride from 4-bromoanisole. This intermediate is then reacted with 5-chloro-1H-1,2,3-benzotriazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The benzotriazole core can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzotriazole core can also interact with aromatic residues in proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-methoxybenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the benzotriazole core.
5-chloro-1H-1,2,3-benzotriazole: Contains the benzotriazole core but lacks the sulfonyl chloride and methoxy groups.
Uniqueness
1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O3S/c1-21-12-5-2-8(14)6-13(12)22(19,20)18-11-4-3-9(15)7-10(11)16-17-18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHJIUFQJDBJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2593658.png)

![5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2593661.png)
![2-(1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide](/img/structure/B2593662.png)
![(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2593663.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2593664.png)
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)
![6-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-cyclopropylpyridine-3-carboxamide](/img/structure/B2593668.png)


![8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2593674.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2593675.png)

